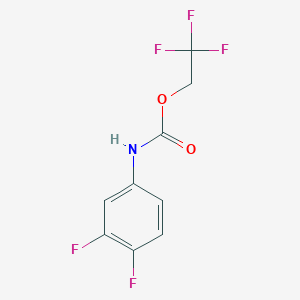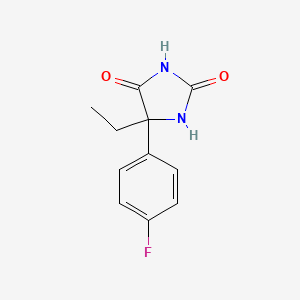![molecular formula C12H17NO2S B6143443 1-[1-(benzenesulfonyl)cyclopentyl]methanamine CAS No. 1114822-88-6](/img/structure/B6143443.png)
1-[1-(benzenesulfonyl)cyclopentyl]methanamine
概要
説明
1-(1-(Benzenesulfonyl)cyclopentyl)methanamine (BSCPM) is a novel and important compound that has been studied in recent years for its potential applications in various areas of scientific research. BSCPM is an amine derivative of benzenesulfonyl cyclopentane, and it is synthesized from the reaction of 1-chlorobenzene and 1-cyclopentanethiol. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
1-[1-(benzenesulfonyl)cyclopentyl]methanamine has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In physiology, this compound has been used to study the effects of drugs on the human body, such as their effects on blood pressure, heart rate, and respiration. In pharmacology, this compound has been used to study the effects of drugs on the body, such as their ability to bind to receptors and activate pathways.
作用機序
The mechanism of action of 1-[1-(benzenesulfonyl)cyclopentyl]methanamine is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which then leads to changes in their structure and function. This compound may also bind to certain receptors and activate pathways, leading to physiological changes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In biochemical studies, this compound has been shown to interact with certain proteins and enzymes, leading to changes in their structure and function. In physiological studies, this compound has been shown to affect certain processes, such as blood pressure, heart rate, and respiration.
実験室実験の利点と制限
The advantages of using 1-[1-(benzenesulfonyl)cyclopentyl]methanamine in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with certain proteins and enzymes. The limitations of using this compound in laboratory experiments include its potential toxicity and its short half-life.
将来の方向性
The potential future directions for 1-[1-(benzenesulfonyl)cyclopentyl]methanamine research include further studies into its biochemical and physiological effects, its potential applications in drug design, and its potential use as a therapeutic agent. Additionally, further research into its mechanism of action and its potential toxicity is needed. Additionally, further research into its potential applications in the fields of biotechnology and nanotechnology is warranted. Finally, further research into its potential use as a diagnostic tool is needed.
特性
IUPAC Name |
[1-(benzenesulfonyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVCFAGQAUYLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)


![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)
![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)
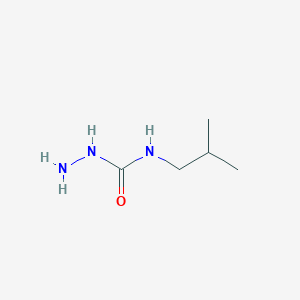
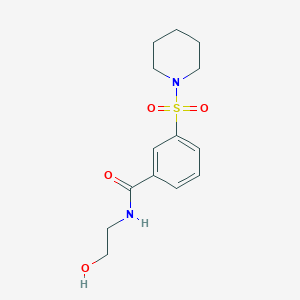
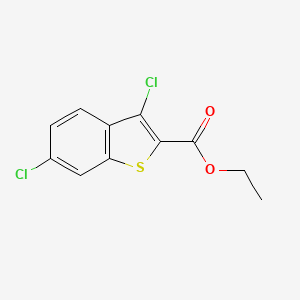
![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)

